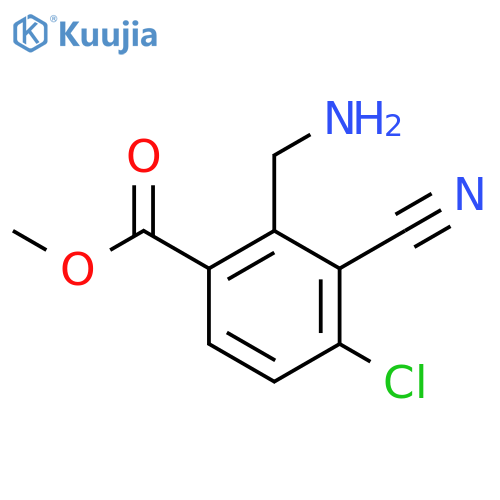

Cas no 1806858-37-6 (Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate)

1806858-37-6 structure

商品名:Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate

CAS番号:1806858-37-6

MF:C10H9ClN2O2

メガワット:224.643661260605

CID:4954921

Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate

-

- インチ: 1S/C10H9ClN2O2/c1-15-10(14)6-2-3-9(11)8(5-13)7(6)4-12/h2-3H,4,12H2,1H3

- InChIKey: QGTBPIOLIPYYSV-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(C(=O)OC)=C(C=1C#N)CN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 76.1

Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015008809-1g |

Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate |

1806858-37-6 | 97% | 1g |

1,475.10 USD | 2021-06-21 |

Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1806858-37-6 (Methyl 2-aminomethyl-4-chloro-3-cyanobenzoate) 関連製品

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量